molecular formula C17H20O4S4 B7949273 Trimethylene di(thiotosylate)

Trimethylene di(thiotosylate)

Cat. No.: B7949273
M. Wt: 416.6 g/mol
InChI Key: HESVPJIYROEOHV-UHFFFAOYSA-N
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Description

Trimethylene di(thiotosylate) (C₁₆H₁₈S₄O₄, CAS 3866-79-3) is a sulfur-containing organic compound widely used as a protecting reagent for active methylene groups in synthetic chemistry . It is synthesized via the reaction of potassium thiotosylate with 1,3-dibromopropane under controlled conditions, yielding a white crystalline product with a melting point of 75–76°C . Key challenges in its preparation include the need for high-purity potassium thiotosylate; impurities such as p-toluenesulfinate or tosylate can lead to byproducts like tosyltrimethylene thiotosylate (m.p. 92°C), complicating purification .

The compound reacts with activated methylene groups, enamines, and hydroxyethylene derivatives to form dithiane rings, enabling applications in steroid modification, alkaloid synthesis, and the construction of 10-membered lactones . Its commercial availability (e.g., TCI Chemicals, Combi-Blocks) underscores its utility in organic synthesis .

Properties

IUPAC Name

(4-methylphenyl)-[3-(4-methylphenyl)sulfonothioyloxypropoxy]-oxo-sulfanylidene-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S4/c1-14-4-8-16(9-5-14)24(18,22)20-12-3-13-21-25(19,23)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESVPJIYROEOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=S)OCCCOS(=O)(=S)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylene di(thiotosylate) typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Trimethylene di(thiotosylate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Synthesis of Nucleotides and Oligonucleotides

Trimethylene di(thiotosylate) serves as an essential building block in the synthesis of nucleotides, particularly in the context of DNA sequencing technologies. It is utilized to create disulfide-linked nucleotide analogs, which enhance the efficiency and specificity of DNA polymerases during primer extension reactions. These disulfide bonds can be cleaved under mild conditions, allowing for the regeneration of free hydroxyl groups necessary for further nucleotide incorporation.

Case Study: DNA Sequencing Applications

In a study focused on sequencing methodologies, trimethylene di(thiotosylate) was incorporated into nucleotide triphosphates (dNTPs). The resulting 3'-0-SS(DTM)-dNTPs were employed in a sequencing-by-synthesis (SBS) approach. The disulfide bond facilitated the attachment of fluorescent labels to the DNA products, which were subsequently detected to identify incorporated nucleotides. This method demonstrated high specificity and efficiency, showcasing the compound's utility in modern genomic analysis .

Bioconjugation and Drug Delivery

The ability of trimethylene di(thiotosylate) to form stable disulfide linkages makes it an attractive candidate for bioconjugation applications. It can be used to link biomolecules such as peptides, proteins, or oligonucleotides, enabling targeted drug delivery systems.

Case Study: Targeted Drug Delivery Systems

Research has shown that trimethylene di(thiotosylate) can be utilized to create disulfide-linked conjugates that release therapeutic agents in response to specific biological stimuli. For instance, a study described the synthesis of peptide-drug conjugates where trimethylene di(thiotosylate) acted as a linker. Upon exposure to reducing environments (e.g., within tumor tissues), the disulfide bond was cleaved, releasing the active drug at the target site .

Polymer Chemistry

In polymer chemistry, trimethylene di(thiotosylate) is employed as a cross-linking agent in the synthesis of functionalized polymers. Its ability to form disulfide bridges contributes to the stability and functionality of polymer networks used in various applications, including drug delivery systems and biomaterials.

Case Study: Functionalized Polystyrene

A notable application involved using trimethylene di(thiotosylate) in the synthesis of thiol-functionalized polystyrene. The resulting polymer exhibited enhanced loading capacities for nucleosides due to its functional groups, demonstrating potential for use in solid-phase synthesis techniques .

Chemical Biology

Trimethylene di(thiotosylate) has also found applications in chemical biology, particularly in studies involving protein interactions and cellular imaging. Its ability to form covalent bonds with biomolecules enables researchers to probe biological systems and understand molecular mechanisms.

Case Study: Protein Labeling

In chemical biology research, trimethylene di(thiotosylate) was used to label proteins with fluorescent tags for imaging studies. The compound facilitated the formation of stable conjugates that allowed for real-time tracking of protein dynamics within living cells .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Nucleotide SynthesisBuilding block for disulfide-linked dNTPs used in DNA sequencing
BioconjugationLinker for targeted drug delivery systems
Polymer ChemistryCross-linking agent for functionalized polymers
Chemical BiologyProtein labeling for cellular imaging

Mechanism of Action

The mechanism of action of Trimethylene di(thiotosylate) involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylene Di(thiotosylate)

Ethylene di(thiotosylate) (CAS 2225-23-2) shares structural and functional similarities with trimethylene di(thiotosylate) but differs in its ethylene (-CH₂CH₂-) backbone. Key distinctions include:

Property Trimethylene Di(thiotosylate) Ethylene Di(thiotosylate)
Backbone Structure -(CH₂)₃- -(CH₂)₂-
Reaction Products Forms 6-membered dithianes Forms 5-membered dithiolanes
Synthesis Yield 60% Not explicitly reported
Melting Point 75–76°C Not explicitly reported
Applications Steroid modification, lactones Similar reactivity, less documented

Ethylene di(thiotosylate) undergoes analogous reactions but produces smaller dithiolane rings, which exhibit different stability and reactivity profiles due to ring strain . Both compounds require rigorous purification to avoid sulfone byproducts from p-toluenesulfinate impurities .

Other Sulfur-Based Protecting Reagents

However, these methods are less validated and may introduce uncontrolled side reactions .

Research Findings and Challenges

  • Synthesis Optimization: The Woodward procedure (1974) remains the most reliable, achieving 60% yield via refluxing 1,3-dibromopropane with potassium thiotosylate in ethanol under nitrogen .
  • Byproduct Formation : Contamination with sulfones (e.g., tosyltrimethylene thiotosylate) necessitates multiple recrystallizations, reducing efficiency .
  • Spectroscopic Data : The ¹H NMR spectrum of trimethylene di(thiotosylate) shows distinct peaks at δ 2.47 (CH₃), 3.31 (CH₂), and aromatic protons at δ 7.48–7.97 .

Biological Activity

Introduction

Trimethylene di(thiotosylate), also known as 1,3-Di(p-tosylthio)propane, is a compound with significant potential in synthetic organic chemistry and biological applications. Its molecular formula is C₁₇H₂₀O₄S₄, and it has a molecular weight of 416.58 g/mol. This article explores the biological activity of Trimethylene di(thiotosylate), focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₁₇H₂₀O₄S₄
Molecular Weight416.58 g/mol
Melting Point66 °C
Purity≥95.0% (by HPLC)
Synonyms1,3-Di(p-tosylthio)propane

Trimethylene di(thiotosylate) functions primarily as a protecting reagent for active methylene compounds. It is utilized in various chemical reactions to stabilize reactive intermediates and facilitate the synthesis of complex organic molecules. The biological activity of this compound is linked to its ability to form covalent bonds with nucleophiles, including thiol groups in proteins.

Proposed Mechanisms

  • Covalent Bond Formation : The thiotosylate group can react with thiol-containing biomolecules, leading to the formation of stable adducts.
  • Inhibition of Enzymatic Activity : By modifying key residues in enzymes through covalent attachment, Trimethylene di(thiotosylate) may inhibit their function, which can be leveraged in drug design.

Case Study: Inhibition of Protein Kinases

Recent studies have demonstrated the potential of Trimethylene di(thiotosylate) as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways. For instance, it has been shown to interact with phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cellular growth and metabolism.

Experimental Findings

  • IC50 Values : In vitro assays revealed that Trimethylene di(thiotosylate) exhibits an IC50 value of approximately 0.1 nmol/L against PI3K, indicating potent inhibitory activity .
  • Mechanism : The proposed mechanism involves a Michael addition reaction between the thiotosylate moiety and the lysine residue in the active site of PI3K, leading to irreversible inhibition .

Additional Biological Activities

  • Antimicrobial Properties : Preliminary screening has suggested that Trimethylene di(thiotosylate) may exhibit antimicrobial activity against various bacterial strains, although further research is needed to elucidate its efficacy and mechanism .
  • Cytotoxicity : In cancer cell line studies, Trimethylene di(thiotosylate) demonstrated cytotoxic effects, particularly in breast cancer cells, suggesting its potential as a chemotherapeutic agent .

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